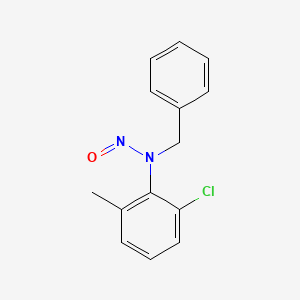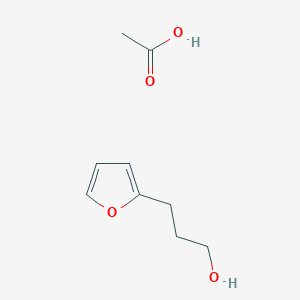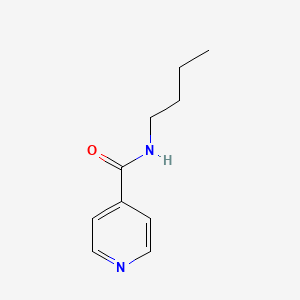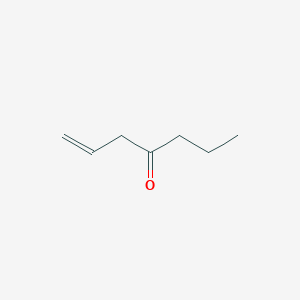
1-Hepten-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hepten-4-one is an organic compound with the molecular formula C₇H₁₂O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a carbon atom within a carbon chain. This compound is known for its distinct fruity aroma and is used in various applications, including flavoring agents and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hepten-4-one can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic dehydrogenation of heptanal. This process involves the use of metal catalysts such as palladium or platinum, which facilitate the removal of hydrogen atoms from heptanal, resulting in the formation of this compound. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hepten-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: When subjected to oxidation, this compound can be converted into heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-hepten-4-ol.
Substitution: The compound can also undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. For example, reaction with Grignard reagents can yield tertiary alcohols.
Major Products Formed: The major products formed from these reactions include heptanoic acid (oxidation), 1-hepten-4-ol (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
1-Hepten-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
1-Hepten-4-one can be compared with other similar compounds such as 2-Hepten-4-one and 3-Hepten-2-one. While these compounds share structural similarities, they differ in their chemical properties and reactivity. For instance, 2-Hepten-4-one has a double bond at a different position, which affects its reactivity and the types of reactions it undergoes. Similarly, 3-Hepten-2-one has a different arrangement of the carbonyl group, leading to variations in its chemical behavior.
Comparison with Similar Compounds
- 2-Hepten-4-one
- 3-Hepten-2-one
- Heptanal
- Heptanoic acid
Properties
CAS No. |
22769-84-2 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hept-1-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
SILICPHIUHBJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
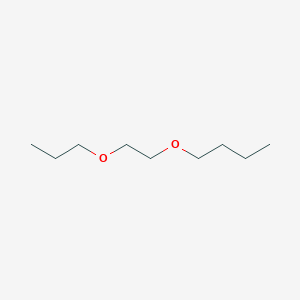



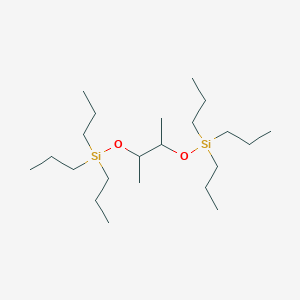
![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)


